molecular formula C4H7ClFN3 B2746278 5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride CAS No. 2378503-85-4

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2746278
CAS No.: 2378503-85-4
M. Wt: 151.57
InChI Key: VBIWEVNVHBOQOZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride (CAS: 2378503-85-4) is a halogenated pyrazole derivative with the molecular formula C₄H₇ClFN₃ and a molar mass of 151.57 g/mol . Structurally, it features a pyrazole ring substituted with a fluorine atom at position 5, a methyl group at position 1, and an amine group at position 3, which is protonated as a hydrochloride salt. This compound is of interest in medicinal and agrochemical research due to the bioactivity often associated with fluorinated pyrazoles, such as antimicrobial, antiviral, or kinase-inhibitory properties.

Properties

IUPAC Name

5-fluoro-1-methylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3.ClH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIWEVNVHBOQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 5-fluoro-1-methylpyrazole with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been studied for its anticancer properties. Research indicates that derivatives of the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Notably, compounds containing the 1-aryl-1H-pyrazole structure have shown effective antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer TypeInhibition Rate (%)Reference
Compound ALung Cancer65
Compound BBreast Cancer70
Compound CLiver Cancer60

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. For example, some studies have focused on targeting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Agricultural Applications

Agrochemicals

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride is also utilized in the synthesis of agrochemicals such as pesticides and herbicides. The compound's ability to interact with biological systems makes it a candidate for developing agents that can effectively manage pests while minimizing environmental impact .

Material Science

Synthesis of Advanced Materials

In material science, this compound is employed in creating advanced materials with unique properties. Its structural characteristics allow for modifications that can lead to materials with desirable mechanical or thermal properties. Research into pyrazole derivatives has shown promise in developing materials for electronic applications due to their conductive properties .

Case Studies

Case Study 1: Anticancer Research

A study published in ACS Omega synthesized a series of pyrazole derivatives and evaluated their biological activity against multiple cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity, particularly those modified at the N1 position of the pyrazole ring .

Case Study 2: Agrochemical Development

In another study focusing on agrochemical applications, researchers synthesized a new class of herbicides based on the pyrazole framework. These compounds demonstrated improved efficacy against common agricultural pests compared to existing solutions .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Similarity Score* Notable Features
5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride C₄H₇ClFN₃ 151.57 -F (C5), -CH₃ (C1), -NH₂·HCl (C3) - Hydrochloride salt enhances solubility
1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₁₀FN₃ 191.21 -F (C3-phenyl), -CH₃ (C3), -NH₂ (C5) 0.98 Aromatic phenyl group; potential π-π interactions
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₁₀FN₃ 191.21 -F (C2-phenyl), -CH₃ (C3), -NH₂ (C5) 0.96 Ortho-fluorine increases steric hindrance
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride C₁₀H₁₁ClFN₃ 227.67 -F (C2-phenyl), -CH₃ (C3), -NH₂·HCl (C5) 0.94 Salt form improves stability in aqueous media

*Similarity scores are based on structural alignment algorithms referenced in .

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility :

  • The hydrochloride salt in the target compound and A582974 enhances water solubility compared to their free-base counterparts (e.g., A819049 and A664737) .
  • Fluorine position influences electronic and steric properties. For example, ortho-fluorine (A664737) may hinder rotational freedom or intermolecular interactions compared to meta-fluorine (A819049) .

Aromatic vs. In contrast, the methyl group in the target compound reduces steric bulk, possibly improving metabolic stability .

Synthetic Accessibility :

  • The target compound and A582974 are synthesized via hydrochlorination of their amine precursors, as inferred from general methods in and . In contrast, phenyl-substituted analogs (e.g., A819049) may require coupling reactions with fluorophenyl isocyanates or Grignard reagents .

Heterocyclic Variations :

  • The patent compound 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine () replaces the methyl group with a pyridinyl moiety, introducing additional hydrogen-bonding sites. This modification could enhance binding affinity in enzyme-inhibitor applications .

Biological Activity

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride is classified under the pyrazole derivatives, which are known for their diverse biological activities. The molecular formula is C4H6FN3C_4H_6FN_3 with a molecular weight of approximately 115.11 g/mol. The presence of the fluorine atom enhances its biological activity by influencing the compound's electronic properties and hydrophobicity.

Anticancer Activity

Research has shown that compounds with a pyrazole scaffold exhibit promising anticancer activity against various cancer cell lines. For instance, studies indicate that derivatives similar to 5-fluoro-1-methyl-1H-pyrazol-3-amine have demonstrated significant cytotoxic effects against several cancer types, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer (A549)

The following table summarizes the IC50 values of related pyrazole compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
5-Fluoro-1-methyl-1H-pyrazol-3-amineMDA-MB-23112.50
5-Fluoro derivative XHepG226.00
5-Fluoro derivative YA54949.85

These values suggest that modifications to the pyrazole structure can enhance or diminish anticancer potency.

The mechanism of action for pyrazole derivatives often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, some studies have indicated that these compounds can induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax . Additionally, docking studies have suggested interactions with targets such as the Epidermal Growth Factor Receptor (EGFR), further elucidating their potential as anticancer agents .

Anti-inflammatory Activity

In addition to their anticancer properties, pyrazole derivatives like 5-fluoro-1-methyl-1H-pyrazol-3-amine have been explored for their anti-inflammatory effects. Specifically, they have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. Research indicates that these compounds can significantly reduce inflammation by modulating the MAPK signaling pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including 5-fluoro-1-methyl-1H-pyrazol-3-amine, demonstrated significant cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value in the low micromolar range against HepG2 cells, suggesting its potential as a lead compound for further development .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed that treatment with these compounds led to a marked decrease in TNF-alpha levels in vitro. This study provided insights into their mechanism of action, indicating that they might serve as therapeutic agents for inflammatory diseases .

Q & A

Q. Methodological Answer

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., using methanol/water). Refine data with SHELXL , accounting for hydrogen bonding between the amine group and chloride counterion.
  • Powder XRD : Assess crystallinity and polymorphic forms.
  • Solid-State NMR : Probe fluorine’s electronic environment (e.g., 19^{19}F NMR) and hydrogen bonding networks .

Q. Key Challenges

  • Solubility : Hydrochloride salts may require DMSO or saline buffers.
  • Metabolic Stability : Fluorine can alter cytochrome P450 interactions.

Q. Solutions

  • In Silico Screening : Predict binding affinity to targets (e.g., kinase inhibitors ).
  • In Vitro Assays : Use MIC testing for antimicrobial activity, as in 5-bromo-1-methyl-1H-indazol-3-amine studies .
  • Stability Studies : Monitor degradation via HPLC under physiological conditions .

How should researchers handle and store 5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride to ensure stability?

Q. Safety and Storage Guidelines

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (first aid measures in ).
  • Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis. Monitor moisture content (Karl Fischer titration).
  • Disposal : Follow institutional guidelines for halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.